molecular formula C17H17F3N8 B6446734 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine CAS No. 2548989-99-5

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine

Cat. No. B6446734
CAS RN: 2548989-99-5
M. Wt: 390.4 g/mol
InChI Key: HWPNNRXVGWLKEO-UHFFFAOYSA-N
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Description

The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Mechanism of Action

Mode of Action

Based on its structural features, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. Compounds with similar structures have been shown to influence a variety of pathways, suggesting that this compound may also have broad effects on cellular biochemistry .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific effects of these factors on the action of this compound are currently unknown .

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8/c1-12-4-5-28(25-12)15-3-2-14(23-24-15)26-6-8-27(9-7-26)16-10-13(17(18,19)20)21-11-22-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPNNRXVGWLKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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